molecular formula C16H18FN3O2 B565620 Retigabine-d4 Dihydrochloride CAS No. 1285886-70-5

Retigabine-d4 Dihydrochloride

Cat. No. B565620
CAS RN: 1285886-70-5
M. Wt: 308.368
InChI Key: PCOBBVZJEWWZFR-ZBJDZAJPSA-N
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Description

Retigabine-d4 Dihydrochloride is a chemical compound with the name N-[2-Amino-4-[4-(fluorobenzyl-d4)amino]phenyl]carbamic Acid Ethyl Ester Dihydrochloride . It is an antiepileptic drug with a novel mechanism of action that involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability .


Synthesis Analysis

This compound is easily prepared in a 3-step procedure . A small library of retigabine analogues has been designed, synthesized, and characterized for their Kv7 opening ability using both fluorescence and electrophysiology-based assays .


Molecular Structure Analysis

The molecular structure of this compound involves van der Waals interactions, hydrophobic interactions, hydrogen bond, halogen bond, and π–π stacking which work together to maintain the binding stability of the drugs in the binding pocket . The amide group in the carbamate and the amino group in the 2-aminophenyl moiety of Retigabine and RL648_81 are identified as key interaction sites .


Chemical Reactions Analysis

This compound’s mechanism of action involves the reduction of neuronal excitability by enhancing the activity of KCNQ (Kv7) potassium channels . This mechanism of action is unique among antiepileptic drugs .


Physical And Chemical Properties Analysis

This compound is a purple-colored compound with a molecular weight of 376.23, a calculated logP of 2.0, and a pKa of 10.8 (calculated as the free base) . It is hygroscopic, as medium to long-term storage (several months or longer) at –18°C .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . Adverse events are common and include dizziness, somnolence, confusion, neuropsychiatric symptoms, tremor, abnormal coordination, memory impairment, speech disorder, blurred vision, gait disturbance, urinary retention, and QT prolongation .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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